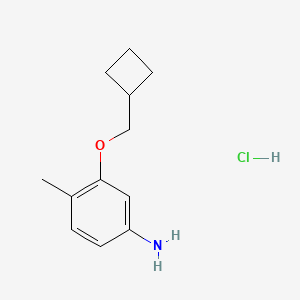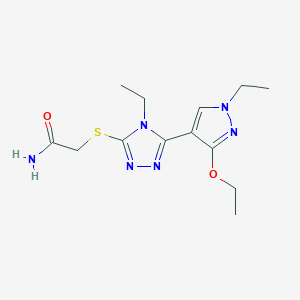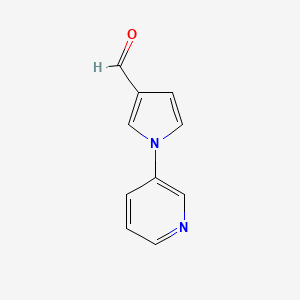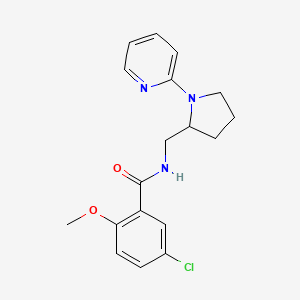
3-(Cyclobutylmethoxy)-4-methylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
In the first paper, a six-step synthetic route is described for the production of a compound that is a key impurity in the anti-HIV/AIDS drug efavirenz. This route starts from 4-chloro-2-methylaniline and involves the formation of a cyclobutyl group, which is structurally similar to the cyclobutylmethoxy group in the compound of interest . The second paper discusses various synthetic routes to create a compound with a cyclobutene dione structure, which, while not directly related, shows the versatility of cyclobutyl-based syntheses .
Molecular Structure Analysis
The fourth paper provides an in-depth analysis of a compound with a cyclobutyl group, where the structure was characterized using X-ray crystallography, IR-NMR spectroscopy, and DFT studies. This paper's findings could be extrapolated to understand the molecular structure of "3-(Cyclobutylmethoxy)-4-methylaniline;hydrochloride" due to the presence of a similar cyclobutyl moiety .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "this compound." However, the synthetic routes and the chemical reactions involved in the synthesis of related compounds with cyclobutyl groups could provide insights into the reactivity and potential transformations of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not detailed in the provided papers. Nevertheless, the analysis of similar compounds, such as the one in the fourth paper, which includes computational methods to predict properties like molecular electrostatic potential and non-linear optical properties, could be indicative of the methods that might be used to analyze the physical and chemical properties of the compound of interest .
Relevant Case Studies
The third paper, while not directly related to the compound , discusses the synthesis of a molecule with a cyclopropylmethoxy group and its pharmacological properties. This could serve as a case study for how the introduction of a cycloalkylmethoxy group, such as the cyclobutylmethoxy in "this compound," might affect the biological activity of a compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A synthetic route from 4-chloro-2-methylaniline to a compound structurally related to 3-(Cyclobutylmethoxy)-4-methylaniline hydrochloride has been reported, showcasing the compound's relevance in synthetic organic chemistry. This synthesis involves a six-step process that highlights the compound's utility in creating structurally complex molecules, which could be key intermediates in pharmaceuticals, such as reverse transcriptase inhibitors used against HIV/AIDS (Gazvoda et al., 2018).
Structural Analysis and Conformations
Studies on molecules with cyclobutyl groups, such as 1-monomethoxy-2,3,3,4,4-pentafluorocyclobut-1-ene, provide insights into the structural behavior of cyclobutyl-containing compounds. These studies, which involve gas-phase electron diffraction and molecular orbital calculations, help understand the bond lengths and conformations that such molecules can adopt. This information is crucial for designing molecules with desired physical and chemical properties for various scientific applications (Frogner et al., 2010).
Catalytic Applications
The presence of a cyclobutyl group, akin to that in 3-(Cyclobutylmethoxy)-4-methylaniline hydrochloride, has been explored in catalysis. For instance, Group 5 metal binaphtholate complexes, which include cyclobutyl groups, have been shown to be efficient catalysts for asymmetric hydroaminoalkylation and hydroamination/cyclization reactions. These catalytic activities are significant for synthesizing enantioselective organic compounds, potentially useful in drug synthesis and material science (Reznichenko et al., 2011).
Safety and Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(cyclobutylmethoxy)-4-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-5-6-11(13)7-12(9)14-8-10-3-2-4-10;/h5-7,10H,2-4,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHWQISGJQNEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)




![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)
![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)


